N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a useful research compound. Its molecular formula is C32H34N4O8S and its molecular weight is 634.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis of quinazoline derivatives and their structural analysis. For instance, studies on quinazoline compounds demonstrate their synthesis through various chemical reactions, highlighting the chemical versatility and potential for modifications to explore biological activities (Phillips & Castle, 1980; Chern et al., 1988; Valderrama et al., 2002). These compounds are synthesized using intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-disubstituted-1,2,3,4-tetrahydroquinolines, showcasing the complexity and diversity in their chemical structures (Phillips & Castle, 1980).
Biological Activity
Several studies have reported the biological activity of quinazoline derivatives. For example, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested for their antioxidant and anticancer activities. These studies demonstrate the potential therapeutic applications of quinazoline derivatives in treating various cancers and their ability to act as antioxidants (Tumosienė et al., 2020). The compounds exhibited significant activity against human glioblastoma and breast cancer cell lines, highlighting their potential in cancer therapy (Tumosienė et al., 2020).
Antitumor and Antimicrobial Applications
Quinazoline derivatives have also been evaluated for their antitumor and antimicrobial activities. Research indicates that certain quinazoline analogues exhibit broad-spectrum antitumor activity, suggesting their utility in developing new cancer treatments (Al-Suwaidan et al., 2016). Additionally, the preparation and evaluation of quinoline derivatives containing an azole nucleus have shown promising antimicrobial activity against a variety of microorganisms, underscoring their potential in antimicrobial drug development (Özyanik et al., 2012).
- (Phillips & Castle, 1980)
- (Chern et al., 1988)
- (Valderrama et al., 2002)
- (Tumosienė et al., 2020)
- (Al-Suwaidan et al., 2016)
- (Özyanik et al., 2012)
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O8S/c1-40-22-7-4-6-21(15-22)34-30(38)18-45-32-35-24-17-28-27(43-19-44-28)16-23(24)31(39)36(32)13-5-8-29(37)33-12-11-20-9-10-25(41-2)26(14-20)42-3/h4,6-7,9-10,14-17H,5,8,11-13,18-19H2,1-3H3,(H,33,37)(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJHHKZWYKJHDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5=CC(=CC=C5)OC)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.